

# Spectroscopic and Mass Spectrometric Characterization of Propargyl-PEG6-Br: A Technical Guide

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Compound of Interest		
Compound Name:	Propargyl-PEG6-Br	
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This technical guide provides a comprehensive overview of the expected spectroscopic and mass spectrometric data for **Propargyl-PEG6-Br**, a heterobifunctional linker crucial for the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates. Due to the absence of publicly available experimental spectra, this document presents predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data based on the compound's chemical structure. Detailed experimental protocols for acquiring and analyzing this data are also provided to assist researchers in the structural verification and quality control of **Propargyl-PEG6-Br**.

# Predicted Spectroscopic and Mass Spectrometric Data

The chemical structure of **Propargyl-PEG6-Br** is defined by a propargyl group on one terminus of a six-unit polyethylene glycol (PEG) chain, and a bromine atom on the other. This structure lends itself to predictable spectroscopic signatures.

Chemical Structure:

Propargyl-PEG6-Br



#### Predicted <sup>1</sup>H NMR Data

The following table summarizes the predicted proton (¹H) NMR chemical shifts for **Propargyl-PEG6-Br**. These predictions are based on standard chemical shift values for the functional groups present.

Assignment	Predicted Chemical Shift (δ, ppm)	Multiplicity	Integration
HC≡C-	~2.4	Triplet (t)	1H
HC≡C-CH <sub>2</sub> -	~4.1	Doublet (d)	2H
-O-CH <sub>2</sub> -CH <sub>2</sub> -O- (PEG backbone)	~3.6	Multiplet (m)	20H
-O-CH <sub>2</sub> -CH <sub>2</sub> -Br	~3.7	Triplet (t)	2H
-O-CH <sub>2</sub> -CH <sub>2</sub> -Br	~3.4	Triplet (t)	2H

## Predicted <sup>13</sup>C NMR Data

The following table outlines the predicted carbon-<sup>13</sup> (<sup>13</sup>C) NMR chemical shifts for **Propargyl-PEG6-Br**.

Assignment	Predicted Chemical Shift (δ, ppm)
HC≡C-	~75
HC≡C-	~79
HC≡C-CH <sub>2</sub> -	~58
-O-CH2-CH2-O- (PEG backbone)	~70
-O-CH <sub>2</sub> -CH <sub>2</sub> -Br	~71
-O-CH <sub>2</sub> -CH <sub>2</sub> -Br	~30

# **Predicted Mass Spectrometry Data**



The following table details the predicted mass spectrometry data for **Propargyl-PEG6-Br**. The molecular formula for this compound is C<sub>15</sub>H<sub>27</sub>BrO<sub>6</sub>.[1]

Parameter	Value
Molecular Formula	C15H27BrO6
Molecular Weight	383.28 g/mol [1]
Exact Mass	382.10
Predicted [M+H]+	383.10
Predicted [M+Na]+	405.08

# **Experimental Protocols**

The following sections provide detailed methodologies for the acquisition of NMR and Mass Spectrometry data for **Propargyl-PEG6-Br**.

# **Nuclear Magnetic Resonance (NMR) Spectroscopy**

Instrumentation:

 A high-resolution NMR spectrometer operating at a frequency of 400 MHz or higher is recommended for optimal signal dispersion.

#### Sample Preparation:

- Accurately weigh approximately 5-10 mg of **Propargyl-PEG6-Br**.
- Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl<sub>3</sub>) or Dimethyl Sulfoxide-d<sub>6</sub> (DMSO-d<sub>6</sub>)).
- Transfer the solution to a 5 mm NMR tube.

#### <sup>1</sup>H NMR Acquisition Parameters:

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).



- Spectral Width: -2 to 12 ppm.
- Number of Scans: 16 to 32 scans to achieve a good signal-to-noise ratio.
- Relaxation Delay: 1-2 seconds.
- Temperature: 298 K (25 °C).

#### <sup>13</sup>C NMR Acquisition Parameters:

- Pulse Program: A proton-decoupled <sup>13</sup>C experiment (e.g., 'zgpg30' on Bruker instruments).
- Spectral Width: 0 to 100 ppm.
- Number of Scans: 1024 or more scans may be necessary due to the lower natural abundance of <sup>13</sup>C.
- Relaxation Delay: 2-5 seconds.
- Temperature: 298 K (25 °C).

#### Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase correct the resulting spectrum.
- Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl<sub>3</sub> at 7.26 ppm for <sup>1</sup>H and 77.16 ppm for <sup>13</sup>C).
- Integrate the peaks in the <sup>1</sup>H NMR spectrum.
- Assign the peaks based on their chemical shifts, multiplicities, and integrations.

### Mass Spectrometry (MS)

#### Instrumentation:



 An electrospray ionization (ESI) mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, is suitable for high-resolution mass analysis.

#### Sample Preparation:

- Prepare a stock solution of Propargyl-PEG6-Br in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
- Dilute the stock solution to a final concentration of 1-10 μg/mL in the mobile phase.

#### **ESI-MS** Acquisition Parameters:

- Ionization Mode: Positive ion mode is recommended to observe protonated ([M+H]+) or sodiated ([M+Na]+) adducts.
- · Capillary Voltage: 3-4 kV.
- Drying Gas Flow: 5-10 L/min.
- Drying Gas Temperature: 200-300 °C.
- Mass Range: m/z 100-1000.

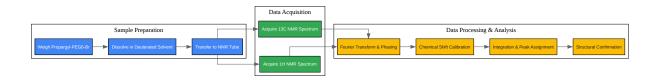
#### Data Analysis:

- Identify the molecular ion peak ([M+H]+ or [M+Na]+).
- Compare the observed m/z value with the calculated exact mass to confirm the elemental composition.
- Analyze the isotopic pattern, which should show the characteristic distribution for a brominecontaining compound (approximately equal intensity for the M and M+2 isotopes).

# **Visualization of Experimental Workflow**

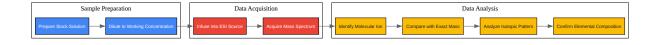
The following diagrams illustrate the logical workflows for the characterization of **Propargyl-PEG6-Br** using NMR and Mass Spectrometry.





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Caption: Workflow for structural characterization of **Propargyl-PEG6-Br** via NMR spectroscopy.



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Caption: Workflow for mass verification of **Propargyl-PEG6-Br** using ESI-MS.

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# References

• 1. ptc.bocsci.com [ptc.bocsci.com]



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